2-Amino-2-cyclohexylpropanoic acid
Overview
Description
2-Amino-2-cyclohexylpropanoic acid, also known as ACBC, is a cyclic amino acid . It has a molecular formula of C9H17NO2, an average mass of 171.237 Da, and a monoisotopic mass of 171.125931 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-cyclohexylpropanoic acid consists of a cyclohexane ring attached to a propanoic acid group with an amino group at the second carbon .Chemical Reactions Analysis
Amino acids, including 2-Amino-2-cyclohexylpropanoic acid, can participate in a variety of chemical reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups .Physical And Chemical Properties Analysis
2-Amino-2-cyclohexylpropanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 297.8±23.0 °C at 760 mmHg, and a flash point of 133.9±22.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Role in Peptide Synthesis and Structural Analysis
2-Amino-2-cyclohexylpropanoic acid and its derivatives, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), have found extensive applications in the study of peptides. TOAC, an unnatural amino acid, has been particularly useful in analyzing peptide backbone dynamics and secondary structure due to its rigid cyclic structure. This compound has been incorporated into peptides to facilitate studies using EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR, among others. Its application has been critical in understanding peptide-protein and peptide-nucleic acid interactions, offering insights into the orientation of peptides in membranes and the structural dynamics of synthetic and biologically active peptides (Schreier et al., 2012).
Biomedical Applications
In the realm of biomedical research, polymers based on amino acids, including 2-Amino-2-cyclohexylpropanoic acid, have been recognized for their biocompatibility, biodegradability, and metabolizable degradation products. These polymers are being explored for potential applications in drug and gene delivery systems, antiviral compounds, and as materials for regenerative medicine. The unique properties of these amino acid-based polymers, such as the ability to form highly branched structures, make them suitable for designing novel delivery vehicles for therapeutic agents, highlighting the versatility and applicability of these compounds in advancing biomedical technologies (Thompson & Scholz, 2021).
Future Directions
properties
IUPAC Name |
2-amino-2-cyclohexylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQOVXILWFIANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclohexylpropanoic acid | |
CAS RN |
6635-13-8 | |
Record name | 6635-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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